molecular formula C11H10FNO2 B2401161 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid CAS No. 1368907-68-9

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid

Cat. No.: B2401161
CAS No.: 1368907-68-9
M. Wt: 207.204
InChI Key: LYBRHMOXPSVEOT-UHFFFAOYSA-N
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Description

2-(6-Fluoro-1-methyl-1H-indol-3-yl)acetic acid is a synthetically designed fluorinated indole derivative that serves as a valuable scaffold in medicinal chemistry and biochemical research. This compound features a methyl substitution at the N1 position and a fluorine atom at the C6 position of the indole ring, a structure known to enhance metabolic stability and binding affinity in biological systems. Indole acetic acid derivatives are recognized for their diverse biological activities and are frequently investigated for their potential to interact with key enzymes and signaling pathways. In research settings, this compound is of significant interest for its potential pharmacological applications. Structurally similar indole-3-acetic acid derivatives have been studied as potential anti-inflammatory agents due to their ability to interact with cyclooxygenase-2 (COX-2), an enzyme central to the inflammatory response . Furthermore, the indole core is a promising scaffold in the discovery of potential anti-tubercular agents, acting on targets such as DprE1 and MmpL3 . Research into analogous compounds also suggests potential utility in cancer research, where they may influence cell signaling pathways like the mitogen-activated protein kinase (MAPK) pathway, which plays a crucial role in cell proliferation and apoptosis . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or any human or veterinary use. Researchers should consult the Safety Data Sheet (SDS) prior to use and handle the material with appropriate personal protective equipment in a controlled laboratory environment.

Properties

IUPAC Name

2-(6-fluoro-1-methylindol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10FNO2/c1-13-6-7(4-11(14)15)9-3-2-8(12)5-10(9)13/h2-3,5-6H,4H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBRHMOXPSVEOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted indole derivatives, which can be further utilized in the synthesis of more complex molecules .

Scientific Research Applications

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid involves its interaction with specific molecular targets and pathways. It is known to modulate various signaling pathways, including those involved in inflammation and cell proliferation. The compound’s effects are mediated through its binding to specific receptors and enzymes, leading to alterations in cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is unique due to the presence of the fluoro and methyl groups, which confer specific chemical and biological properties. These modifications enhance its stability and reactivity, making it a valuable compound in various scientific and industrial applications .

Biological Activity

2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid is a compound of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in oncology and inflammation. This article explores the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C11H10FNO2
  • Molecular Weight : 219.20 g/mol
  • Melting Point : Data not specified in the sources.
  • Solubility : Soluble in organic solvents; specific solubility data not provided.

The biological activity of this compound is primarily attributed to its ability to modulate various signaling pathways involved in inflammation and cell proliferation. The compound interacts with specific molecular targets, leading to alterations in cellular functions. Notably, it has been studied for its effects on:

  • Inflammatory Pathways : The compound may inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .
  • Cancer Cell Proliferation : It has shown potential as an anticancer agent by inducing apoptosis and cell cycle arrest in various cancer cell lines .

Anti-inflammatory Activity

Research indicates that this compound may serve as a non-steroidal anti-inflammatory drug (NSAID). Its analogs have been developed that exhibit selective COX-2 inhibition, making them promising candidates for treating inflammatory diseases .

Anticancer Activity

The compound has demonstrated significant anticancer properties through various mechanisms:

  • Induction of Apoptosis : Studies have shown that it can increase the percentage of apoptotic cells in cancer cell lines such as MGC-803, indicating its potential as an anticancer agent .
  • Cell Cycle Arrest : It has been reported to induce G2/M phase arrest in treated cells, which is crucial for halting the proliferation of cancer cells .

Research Findings and Case Studies

StudyFindingsCell Lines Tested
Investigated for modulation of biological pathways; potential anti-inflammatory and anticancer activities identified.Not specified
Induced apoptosis and G2/M phase arrest; decreased phosphorylation levels of ERK1/2 and AKT.MGC-803
Identified as a selective COX-2 inhibitor; effective in reducing inflammation in animal models.Peripheral-inflammation model rats

Q & A

Q. What are the optimal synthetic routes for 2-(6-fluoro-1-methyl-1H-indol-3-yl)acetic acid, and how do reaction conditions influence yield and purity?

Methodological Answer: The synthesis of this compound involves strategic functionalization of the indole core. Key steps include:

  • Fluorination at the 6-position : Electrophilic substitution using fluorinating agents like Selectfluor under controlled pH (e.g., acetic acid buffer) to ensure regioselectivity .
  • Methylation at the 1-position : Alkylation with methyl iodide or dimethyl sulfate in the presence of a base (e.g., NaH) to protect the indole nitrogen .
  • Acetic acid side-chain introduction : Friedel-Crafts acylation or nucleophilic substitution on pre-functionalized intermediates .

Q. Critical Factors :

  • Reagent Selection : Sodium borohydride (NaBH₄) may reduce unwanted byproducts, while harsher agents like LiAlH₄ risk over-reduction .
  • Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity (>95%) .

Q. Example Protocol :

Fluorinate 1-methylindole using Selectfluor in acetic acid (yield: ~65%) .

Introduce the acetic acid moiety via nucleophilic substitution with bromoacetic acid under basic conditions .

Q. How can researchers validate the structural integrity and purity of this compound?

Methodological Answer: Combine spectroscopic and chromatographic techniques:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Confirm methyl group (δ ~3.7 ppm, singlet) and fluorine-induced deshielding of adjacent protons (δ ~7.2 ppm, doublet) .
    • ¹³C NMR : Verify the acetic acid carbonyl (δ ~170 ppm) and fluorinated aromatic carbons .
  • High-Resolution Mass Spectrometry (HRMS) : Match experimental m/z to theoretical molecular weight (C₁₁H₁₀FNO₂: 207.07 g/mol) .
  • High-Performance Liquid Chromatography (HPLC) : Use a C18 column (mobile phase: acetonitrile/water + 0.1% TFA) to assess purity (>98%) .

Advanced Tip : X-ray crystallography (e.g., SHELXL software) resolves crystal packing and hydrogen-bonding networks, critical for structure-activity studies .

Advanced Research Questions

Q. How can contradictory bioactivity data (e.g., varying IC₅₀ values) for this compound be systematically addressed?

Methodological Answer: Discrepancies often arise from assay variability. Mitigation strategies include:

  • Standardized Assay Conditions :
    • Use consistent cell lines (e.g., MCF-7 for anticancer studies) and culture media .
    • Normalize data to positive controls (e.g., doxorubicin for cytotoxicity) .
  • Orthogonal Validation : Pair cell viability assays (MTT) with apoptosis markers (Annexin V/PI staining) .
  • Structural Confirmation : Ensure compound stability during assays via post-experiment LC-MS to rule out degradation .

Case Study : A study reporting low IC₅₀ (~2 µg/mL) in breast cancer cells may conflict with others due to differences in incubation time (48 vs. 72 hours) .

Q. What computational approaches predict and optimize the bioactivity of fluorinated indole derivatives like this compound?

Methodological Answer:

  • Molecular Docking : Screen against target proteins (e.g., EGFR or tubulin) using AutoDock Vina. Fluorine’s electronegativity enhances binding affinity in hydrophobic pockets .
  • QSAR Modeling : Correlate substituent effects (e.g., fluoro vs. chloro) with bioactivity. For example, fluorine’s small size and high electronegativity improve membrane permeability .
  • MD Simulations : Assess dynamic interactions (e.g., with DNA topoisomerases) over 100-ns trajectories to identify stable binding conformations .

Validation : Compare computational predictions with experimental IC₅₀ values and adjust synthetic priorities (e.g., optimizing methylation for reduced toxicity) .

Q. How can researchers optimize the compound’s stability under physiological conditions for in vivo studies?

Methodological Answer:

  • pH Stability Tests : Incubate the compound in buffers (pH 2–9) and monitor degradation via HPLC. The acetic acid group may hydrolyze in alkaline conditions, requiring prodrug strategies (e.g., esterification) .
  • Light/Temperature Stability : Store lyophilized samples at -80°C and avoid UV exposure to prevent indole ring oxidation .
  • Plasma Stability : Incubate with rat plasma and quantify parent compound remaining after 24 hours. Low stability (<50%) suggests nanoformulation (e.g., liposomes) .

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